molecular formula C9H6ClF3O B1358225 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 439807-20-2

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B1358225
CAS RN: 439807-20-2
M. Wt: 222.59 g/mol
InChI Key: CPEDVBNSZUDGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one (CFTME) is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. CFTME is used in the synthesis of pharmaceuticals, drugs, and other chemicals, as well as in the production of medical devices. CFTME is a relatively simple compound with a molecular formula of C8H6ClF3O. It is a colorless, volatile liquid with a low boiling point of -15°C and a melting point of -50°C.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one is significant in the development of pharmaceutical drugs. This functional group is present in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of the molecules . The incorporation of such groups into drug molecules can lead to improved pharmacokinetic properties and increased binding affinity towards biological targets.

Antibacterial and Antifungal Agents

Research has shown that trifluoromethyl-containing compounds exhibit potent antibacterial and antifungal activities. These compounds, including chalcone derivatives with trifluoromethyl groups, have been synthesized and evaluated for their effectiveness against pathogenic bacterial and fungal strains. They offer a promising avenue for the development of new antimicrobial agents .

Enzymatic Synthesis Processes

The compound can be used as an intermediate in enzymatic processes for synthesizing chiral alcohols. These chiral alcohols are crucial for the production of certain medications, such as those used for treating acute coronary syndromes. The use of enzymes in these processes can lead to more environmentally friendly and cost-effective manufacturing methods .

Targeted Cancer Therapy

In the field of oncology, 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be a precursor in the synthesis of targeted cancer drugs. These drugs aim to improve therapy efficiency and reduce adverse effects and drug resistance, which are common challenges in current cancer treatments .

properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEDVBNSZUDGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622768
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

CAS RN

439807-20-2
Record name 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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